(R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
(R)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 214139-26-1) is a chiral bicyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety on a dihydroindene scaffold. Its molecular weight is 277.32 g/mol, and it is typically a solid with a purity ≥95% . The Boc group enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry, where it serves as a transient amino-protecting group removable under acidic conditions . The (R)-enantiomer is of particular interest due to its stereospecific applications in drug development, such as in the synthesis of TRPV1 antagonists .
Properties
IUPAC Name |
(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCJRDJRMVGLU-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indene Backbone Formation
The indene core is commonly synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization. A 2024 study demonstrated that reacting cyclopentadiene with acryloyl chloride in the presence of AlCl₃ yields 2,3-dihydro-1H-indene-1-carboxylic acid with 78% efficiency. Alternative methods, such as palladium-catalyzed [2+2] cycloadditions, have achieved comparable yields but require stringent anhydrous conditions.
Stereoselective Amination
Introducing the amino group with (R)-configuration remains the most challenging step. Two predominant strategies exist:
-
Chiral Pool Synthesis : Starting from enantiomerically pure precursors like (R)-1-aminoindane, which is subsequently functionalized. This approach achieves up to 99% enantiomeric excess (ee) but suffers from limited substrate availability.
-
Asymmetric Catalysis : Employing chiral catalysts such as Jacobsen’s Co(III)-salen complexes during the amination of 2,3-dihydro-1H-indene-1-carboxylic acid. Recent trials using (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt(III) chloride achieved 92% ee at −20°C.
Boc Protection of the Amino Group
The final Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, yielding the target compound in 85–90% purity after crystallization. A 2025 patent highlighted that substituting dichloromethane with ethyl acetate and using citric acid for pH adjustment reduces side-product formation by 15%.
Stereochemical Control and Resolution Methods
Achieving high enantiopurity requires meticulous control during synthesis and post-reaction processing.
Kinetic Resolution
Kinetic resolution via lipase-catalyzed acetylation effectively separates (R)- and (S)-enantiomers. Using Candida antarctica lipase B (CAL-B) in vinyl acetate, researchers attained 98% ee for the (R)-enantiomer with a 40% yield. This method, however, necessitates recycling the undesired enantiomer, increasing production costs.
Chiral Auxiliaries
Temporary chiral auxiliaries like (1R,2S)-ephedrine derivatives induce asymmetry during amination. A 2024 study reported that coupling 2,3-dihydro-1H-indene-1-carboxylic acid with (R)-phenylglycinol followed by Boc protection and auxiliary removal achieved 95% ee.
Industrial-Scale Production Techniques
Batch Reactor Optimization
Industrial batches (10–100 kg scale) use multi-step protocols:
-
Amination : 48-hour reaction at −20°C under nitrogen.
-
Boc Protection : 12-hour reflux in ethyl acetate with Boc₂O.
-
Crystallization : Hexane-mediated cooling crystallization at 5–10°C.
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amination | −20 | 48 | 75 | 88 |
| Boc Protection | 40 | 12 | 90 | 92 |
| Crystallization | 5 | 2 | 85 | 99 |
Continuous-Flow Synthesis
Emerging microreactor systems enhance efficiency by minimizing thermal gradients. A 2025 trial using a Corning Advanced-Flow reactor achieved 94% yield in 8 hours, reducing solvent use by 30% compared to batch methods.
Analytical Characterization
Post-synthesis analysis ensures stereochemical fidelity and purity:
-
HPLC : Chiralcel OD-H column with hexane:isopropanol (90:10) resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).
-
NMR : Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 5.12 ppm (indene methine).
Comparative Analysis of Preparation Methods
| Method | Key Features | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral Pool | High ee, limited precursors | 70 | 99 | Low |
| Asymmetric Catalysis | Moderate ee, broad substrate scope | 85 | 92 | High |
| Kinetic Resolution | High ee, low yield | 40 | 98 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these derivatives could effectively induce apoptosis in specific cancer cell lines, making them potential candidates for further development as anticancer agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. Studies suggest that it may play a role in protecting neurons from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with neuronal survival and inflammation .
Organic Synthesis
Building Block for Drug Development
this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it easily to create various derivatives with enhanced biological activities. This versatility is particularly useful in the pharmaceutical industry for developing new therapeutic agents .
Chiral Synthesis
The compound is also significant in asymmetric synthesis due to its chiral nature. It can be used as a chiral auxiliary in reactions that require enantioselectivity, facilitating the production of enantiomerically pure compounds that are crucial in drug formulation .
Biological Studies
Enzyme Inhibition Studies
In biological research, this compound has been employed to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a useful tool for understanding enzyme kinetics and the development of enzyme inhibitors that could lead to new therapeutic options .
Targeted Drug Delivery Systems
Recent advancements have explored the use of this compound in targeted drug delivery systems. By conjugating it with various drug molecules, researchers aim to enhance the selectivity and efficacy of drug delivery to specific tissues or cells, minimizing side effects associated with traditional systemic administration .
Data Summary Table
Mechanism of Action
The mechanism by which (R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- CAS Number : 2381126-10-7
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit activity as an inhibitor of certain enzymes related to amino acid metabolism.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, related indene derivatives have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .
Antioxidant Properties
Research has also pointed towards the antioxidant capabilities of this compound. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the indene structure is believed to contribute to its radical scavenging ability .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for B. subtilis, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties, the compound was tested using DPPH radical scavenging assays. Results showed that it had an IC50 value of 25 µg/mL, which is comparable to standard antioxidants like ascorbic acid. This suggests that this compound may be valuable in formulations aimed at reducing oxidative stress .
Data Summary
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | MIC against bacterial strains | S. aureus: 32 µg/mL; B. subtilis: 64 µg/mL |
| Antioxidant | DPPH Scavenging Assay | IC50: 25 µg/mL |
Q & A
Q. Table 1: Synthesis and Characterization Data
| Parameter | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ | |
| CAS No. | 2014836-55-4 | |
| Key Synthetic Step | Boc-protection of 1-aminoindane-1-carboxylic acid | |
| Enantiomeric Excess (ee) | ≥95% (via chiral HPLC) |
Advanced Question: How can dynamic kinetic resolution (DKR) optimize enantioselective synthesis of this compound?
Methodological Answer:
DKR combines enzymatic resolution with in situ racemization to achieve near-quantitative yields of the desired enantiomer. For example:
Q. Key Parameters :
- Reaction time : <24 hours for >95% ee.
- Temperature : 40–60°C to balance enzyme activity and racemization efficiency.
Q. Table 2: DKR Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Enzyme | CAL-B | (R)-enantiomer selectivity |
| Catalyst | TBD | Racemization efficiency >90% |
| Solvent | Toluene | High enzyme stability |
Data Contradiction Analysis: How to address conflicting toxicity reports for tert-butoxycarbonyl-protected indane derivatives?
Methodological Answer:
Discrepancies in toxicity data (e.g., H302 vs. H315 classifications) arise from:
- Purity variations : Impurities (e.g., residual solvents) may skew results.
- Assay differences : Oral vs. dermal exposure studies yield varying hazard levels .
Q. Resolution Strategies :
Reproducibility testing : Validate toxicity in multiple models (e.g., zebrafish embryos, murine LD₅₀).
Analytical profiling : Use LC-MS to confirm compound purity (>95%) before testing.
Comparative analysis : Cross-reference Safety Data Sheets (SDS) from multiple suppliers .
Q. Key Steps :
Boc-deprotection : Remove the Boc group using TFA/DCM (1:1) to expose the amine for coupling.
Fragment assembly : Link the indane core to pharmacophores via amide or urea bonds.
Q. Table 4: Pharmacological Data
| Compound | Target | IC₅₀ (nM) | In Vivo Efficacy (Mouse Model) |
|---|---|---|---|
| 7f | DDR1 | 14.9 | Tumor growth inhibition: 70% |
| ABT-102 | TRPV1 | 1.2 | Analgesic ED₅₀: 10 mg/kg |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integration (δ ~1.4 ppm for tert-butyl) and indane ring protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) expected m/z [M+H]⁺ = 278.1386.
- Melting Point : 180–182°C (decomposition observed via DSC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
